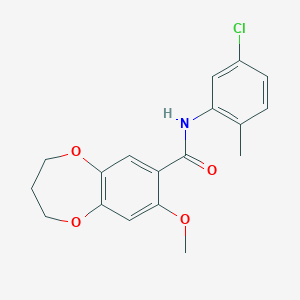![molecular formula C16H10F2N4O B11226077 2-(3,5-Difluorobenzyl)-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11226077.png)
2-(3,5-Difluorobenzyl)-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a triazolopyrimidine core, which is fused with a furan ring and substituted with a difluorophenylmethyl group. This combination of functional groups imparts the compound with distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Aplicaciones Científicas De Investigación
2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- Other triazolopyrimidine derivatives : These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-[(3,5-DIFLUOROPHENYL)METHYL]-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific combination of a difluorophenylmethyl group, a furan ring, and a triazolopyrimidine core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C16H10F2N4O |
|---|---|
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
2-[(3,5-difluorophenyl)methyl]-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10F2N4O/c17-11-6-10(7-12(18)9-11)8-15-20-16-19-4-3-13(22(16)21-15)14-2-1-5-23-14/h1-7,9H,8H2 |
Clave InChI |
VPWFAKILLIWNOX-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B11225994.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,4-dimethylaniline](/img/structure/B11226000.png)
![4-[5-(4'-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11226001.png)
![4-methyl-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11226004.png)
![N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226006.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11226010.png)
![1-(4-chlorophenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11226014.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11226022.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11226033.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B11226034.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11226041.png)
![N-(3-cyanophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11226051.png)
![N-(3-chlorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11226054.png)
